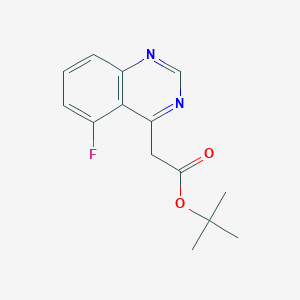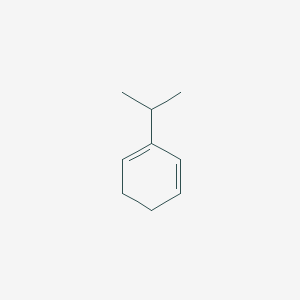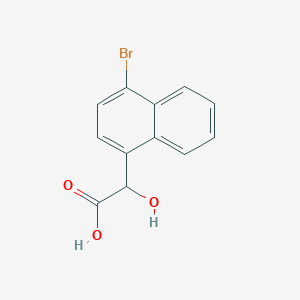
Eprinomectin component B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eprinomectin component B: is a derivative of the avermectin family, which is known for its potent antiparasitic properties. It is a semi-synthetic compound primarily used in veterinary medicine to treat internal and external parasites in livestock. This compound is a mixture of two homologous components, B1a and B1b, which differ by a single methylene group at C26 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eprinomectin component B is synthesized through a series of chemical reactions starting from avermectin A1a. The synthesis involves the replacement of the methoxy group attached to the tetrahydrobenzofuranyl moiety with a hydroxy group and the replacement of the hydroxy group at position 4 of the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl group with an acetamido group .
Industrial Production Methods: Industrial production of this compound involves fermentation processes followed by chemical modifications. The fermentation process produces avermectin, which is then chemically modified to produce this compound. The process includes steps such as demethylation, acetylation, and purification to achieve the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Eprinomectin component B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific functional groups with others to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and methanol are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Aplicaciones Científicas De Investigación
Eprinomectin component B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of avermectins.
Biology: The compound is used in research on parasitic infections and their treatment.
Medicine: this compound has shown potential in cancer research, particularly in inhibiting the growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway
Mecanismo De Acción
Eprinomectin component B exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other molecular targets and pathways, including the β-catenin signaling pathway, which is involved in cancer cell proliferation and metastasis .
Comparación Con Compuestos Similares
Eprinomectin component B is unique among avermectins due to its specific chemical modifications, which enhance its antiparasitic and anticancer properties. Similar compounds include:
Ivermectin: Another member of the avermectin family, used primarily for treating parasitic infections in humans and animals.
Doramectin: A derivative of avermectin used in veterinary medicine.
Selamectin: Used for the treatment of parasitic infections in pets
This compound stands out due to its lower residue levels in milk and its effectiveness against a broader range of parasites .
Propiedades
Fórmula molecular |
C49H73NO14 |
|---|---|
Peso molecular |
900.1 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36?,37-,38-,39-,40-,41+,42+,43+,44-,45-,46?,48+,49+/m0/s1 |
Clave InChI |
WPNHOHPRXXCPRA-UALDRKJYSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/2\COC3[C@@]2(C(C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
SMILES canónico |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)





![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)



